molecular formula C7H8BFO2 B062159 3-Fluoro-4-methylphenylboronic acid CAS No. 168267-99-0

3-Fluoro-4-methylphenylboronic acid

Cat. No.: B062159
CAS No.: 168267-99-0
M. Wt: 153.95 g/mol
InChI Key: WPVBHUUZDFUIJA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methylphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction

Cellular Effects

Given its role in Suzuki–Miyaura cross-coupling reactions, it may influence cell function by participating in carbon–carbon bond formation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

Given its role in Suzuki–Miyaura cross-coupling reactions, it may interact with enzymes or cofactors involved in carbon–carbon bond formation .

Scientific Research Applications

Organic Synthesis

3-Fluoro-4-methylphenylboronic acid is primarily utilized as a building block in organic synthesis, especially in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is crucial for creating biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Application TypeDescription
Suzuki-Miyaura Coupling Forms carbon-carbon bonds using palladium catalysts, enabling the synthesis of complex organic molecules.
Substitution Reactions Participates in nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Medicinal Chemistry

The compound is instrumental in the development of pharmaceuticals. It serves as a reactant for synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicinal ApplicationTarget
Enzyme Inhibitors Used in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase Type 2.
Receptor Ligands Acts as a precursor for developing ligands targeting specific receptors involved in various diseases.

Material Science

In industrial applications, this compound is employed in producing advanced materials, including polymers and electronic components.

Material ApplicationDescription
Polymers Utilized in synthesizing polymeric materials with specific properties for electronics and coatings.
Electronic Components Serves as a precursor for materials used in semiconductors and other electronic devices.

Case Study 1: Synthesis of Antitumor Agents

Research has demonstrated that derivatives of this compound can be synthesized to create amino-trimethoxyphenyl-aryl thiazoles, which exhibit potential antitumor activity. These compounds were evaluated for their ability to inhibit microtubule formation, a critical process in cancer cell division.

Case Study 2: Quorum Sensing Inhibition

A study investigated the use of boronic acids, including this compound, in inhibiting quorum sensing in Vibrio harveyi. The findings suggested that this compound could disrupt bacterial communication, offering potential pathways for developing new antibacterial agents.

Biological Activity

3-Fluoro-4-methylphenylboronic acid (FMBA) is an organoboron compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of FMBA, its applications, and relevant research findings.

  • Molecular Formula : C7_7H8_8BFO2_2
  • Molecular Weight : 153.95 g/mol
  • CAS Number : 168267-99-0
  • Melting Point : 234 °C

While specific biological mechanisms of FMBA are not extensively documented, boronic acids, in general, are known for their ability to interact with biomolecules through reversible covalent bonding with diols. This property allows them to act as enzyme inhibitors or modulators, particularly in the context of glycoproteins and carbohydrates .

Biological Activities

Research indicates that compounds containing boronic acids, including FMBA, exhibit various biological activities:

  • Anticancer Activity : Some studies suggest that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. FMBA's structural characteristics may enhance its efficacy in targeting specific cancer types.
  • Antibacterial Properties : Boronic acids have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis. FMBA may possess similar properties due to its boronic acid moiety.
  • Enzyme Inhibition : FMBA can potentially inhibit enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that boronic acid derivatives could inhibit the growth of various cancer cell lines. FMBA was tested alongside other derivatives and showed promising results in reducing cell viability in vitro .
  • Enzyme Interaction :
    • Research on boronic acids has indicated their ability to form stable complexes with enzymes such as serine proteases. This interaction can lead to the inhibition of enzymatic activity, which is crucial for various biological processes .
  • Synthesis and Applications :
    • FMBA is often utilized as a building block in the synthesis of more complex organic molecules through Suzuki-Miyaura coupling reactions. Its ability to form stable bonds with other organic compounds enhances its utility in drug discovery and materials science .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundLacks methylthio groupUsed in similar coupling reactions
3-Fluoro-4-(methylsulfonyl)phenylboronic acidContains sulfonyl groupMay exhibit different biological activities
3-Bromo-4-(methylthio)phenylboronic acidContains bromine instead of fluorineDifferent reactivity patterns in cross-coupling

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVBHUUZDFUIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382205
Record name 3-Fluoro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168267-99-0
Record name 3-Fluoro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Fluoro-4-methylphenylboronic acid in the synthesis of [2-11C]imidazolines?

A1: this compound serves as a crucial building block in the synthesis of [2-11C]imidazolines, particularly [11C]FTIMD (2-(3-fluoro-tolyl)-4, 5-dihydro-1H-imidazole). The process utilizes a palladium-mediated 11C-carbomethoxylation reaction using [11C]CO. Specifically:

  1. This intermediate then undergoes a cyclization reaction with ethylenediamine-trimethylaluminium (EDA-AlMe3) to form the final [2-11C]imidazoline ring, specifically [11C]FTIMD in this case. []

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